2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a cyclopropyl group, an acetamidophenyl group, and an imidazo[1,2-b]pyridazine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step can be performed using cyclopropyl halides in the presence of a base to form the cyclopropyl-substituted imidazo[1,2-b]pyridazine.
Attachment of the acetamidophenyl group: This can be done through amide bond formation reactions, typically using acyl chlorides or anhydrides in the presence of a base or a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and acetamidophenyl groups, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory and immune responses. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Cyclopropyl-substituted heterocycles: Compounds with cyclopropyl groups often show enhanced biological activity due to the unique properties of the cyclopropyl moiety.
Acetamidophenyl derivatives: These compounds are known for their anti-inflammatory and analgesic properties.
Uniqueness
2-cyclopropyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11(24)19-13-4-6-14(7-5-13)20-18(25)15-8-9-17-21-16(12-2-3-12)10-23(17)22-15/h4-10,12H,2-3H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFXDXIBZBYNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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